molecular formula C6H4FN3 B055327 3-Fluoro-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-50-8

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B055327
CAS No.: 117007-50-8
M. Wt: 137.11 g/mol
InChI Key: FBZIUTQKZSMFGD-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Chemical Reactions Analysis

3-Fluoro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position.

Scientific Research Applications

3-Fluoro-1H-pyrazolo[3,4-b]pyridine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways . This inhibition leads to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

3-Fluoro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

    1H-Pyrazolo[3,4-b]pyridine: Lacks the fluorine atom at the 3-position, resulting in different chemical properties and reactivity.

    2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct tautomeric forms and biological activities.

    1H-Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings, leading to unique chemical and biological properties.

The presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZIUTQKZSMFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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